2-(4-(Trifluoromethyl)phenyl)thiophene

Vue d'ensemble

Description

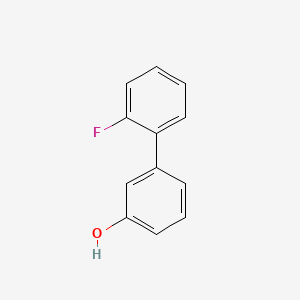

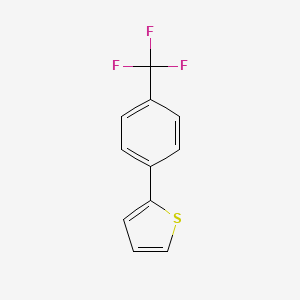

“2-(4-(Trifluoromethyl)phenyl)thiophene” is a heterocyclic compound . It has a thiophene ring, which is a five-membered ring made up of one sulfur atom . The molecular formula is C11H7F3S .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “2-(4-(Trifluoromethyl)phenyl)thiophene” consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom .Applications De Recherche Scientifique

Electrochemical Sensing

A film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode was used to estimate the affinity for synthetic stimulants . This application is significant in the field of electrochemical sensing, where the modification of an electrode surface with a selective layer leads to amplification of the electrochemical signal .

Detection of Synthetic Stimulants

The same film was also used to detect synthetic stimulants such as 2-aminoindane, buphedrone, and naphyrone . This application is particularly relevant in forensic science, where the detection of synthetic stimulants in samples without prior pretreatment is crucial .

Raman Spectroscopy

The modified surface was characterized using Raman spectroscopy, which confirmed that the presence of the –PhCF3 group is important for the recognition of synthetic stimulants . This application is important in the field of spectroscopy, where the identification of specific groups can provide valuable information about the substance being analyzed .

Synthesis of Biologically Active Compounds

Thiophene-based analogs, including 2-(4-(Trifluoromethyl)phenyl)thiophene, have been used by scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives, including 2-(4-(Trifluoromethyl)phenyl)thiophene, are utilized in industrial chemistry as corrosion inhibitors . This application is significant in the field of industrial chemistry, where the prevention of corrosion is crucial for the longevity and safety of equipment .

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This application is particularly relevant in the field of material science, where the development of new materials with improved properties is a key area of research .

Fabrication of Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system, including 2-(4-(Trifluoromethyl)phenyl)thiophene, are used in the fabrication of organic light-emitting diodes (OLEDs) . This application is significant in the field of electronics, where the development of new types of displays is a key area of research .

Pharmacological Properties

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This application is particularly relevant in the field of pharmacology, where the development of new drugs is a key area of research .

Safety and Hazards

The safety data sheet for a similar compound, “2-[4-(Trifluoromethyl)phenyl]ethylamine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Orientations Futures

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the development of new thiophene derivatives, including “2-(4-(Trifluoromethyl)phenyl)thiophene”, is a topic of ongoing research.

Mécanisme D'action

Target of Action

It’s known that thiophene derivatives play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects . For instance, suprofen, a 2-substituted thiophene, is a nonsteroidal anti-inflammatory drug .

Mode of Action

A study shows that a polymeric film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene was used to estimate the affinity for synthetic stimulants . The presence of the –PhCF3 group is important for the recognition of synthetic stimulants . The significance of charge–transfer and/or hydrogen bond interactions between—PhCF3 groups in the polymeric film and the analyte of interest was also noted .

Biochemical Pathways

For instance, the Suzuki–Miyaura (SM) coupling reaction involves thiophene derivatives and is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

A study shows that a polymeric film derived from a similar compound, 3-(4-trifluoromethyl)-phenyl)-thiophene, was used to estimate the affinity for synthetic stimulants . The study showed that the modified surface had the highest sensitivity in the concentration range of 1–11 μmol L−1 at neutral pH and a possibility of detection of 0.43–0.56 μg mL−1 .

Action Environment

It’s known that the deposition of thiophene derivatives with a –phcf3 group by means of in situ electrochemical oxidation on the electrode surface is a promising alternative for molecularly imprinted polymers .

Propriétés

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3S/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKSCZAYYGRIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479058 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Trifluoromethyl)phenyl)thiophene | |

CAS RN |

115933-15-8 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1340160.png)

![Spiro[3.5]nonane-6,8-dione](/img/structure/B1340185.png)

![(3As,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)

![4-Bromobenzo[b]thiophene](/img/structure/B1340190.png)